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molecular formula C21H25NO B567289 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile CAS No. 1246213-27-3

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile

Cat. No. B567289
M. Wt: 307.437
InChI Key: OQNXXSOKIYYHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614325B2

Procedure details

Pd(OH)2/C (2.0 g) and compound 7 (20.0 g, 0.104 mol) were stirred in MeOH (150 mL) at room temperature under hydrogen at 10 psi pressure for 16-18 hours. The mixture was then filtered through a pad of Celite®, and the filtrate was concentrated to give compound 15, which was used in the next reaction without further purification. 1H NMR (DMSO-d6; 400 MHz) δ 9.83 (s), δ 7.24 (s), δ 7.18 (m), δ 6.80 (m), δ 1.71 (s), δ 1.24 (s).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:11][C:10]=1[C:19]([CH3:23])([CH3:22])[C:20]#[N:21])C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([C:19]([CH3:23])([CH3:22])[C:20]#[N:21])[CH:11]=1)([CH3:18])([CH3:16])[CH3:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C(C)(C)C)C(C#N)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C(C#N)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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